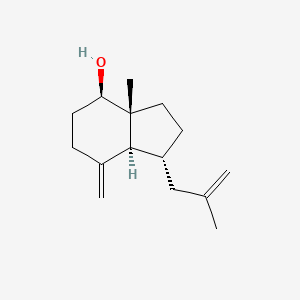
JWH 073 4-hydroxyindole metabolite-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 073 4-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Quantification : JWH 073 4-hydroxyindole metabolite-d7 is a crucial marker in the identification and quantification of JWH-018 and JWH-073 metabolites in human urine. Chimalakonda et al. (2011) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method incorporating deuterium-labeled internal standards for rapid resolution and sensitive detection of these metabolites, which are significant in forensic toxicology and drug testing scenarios (Chimalakonda et al., 2011).
Biomarker Identification : Research by Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018 and JWH-073, in urine specimens. This metabolite could potentially be used as a common biomarker for the qualitative and quantitative analysis of these synthetic cannabinoids (Lovett et al., 2013).
Forensic Analysis : A study by Jang et al. (2013) focused on the monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases, emphasizing the importance of these metabolites, including the 4-hydroxyindole derivative, in forensic investigations related to synthetic cannabinoid use (Jang et al., 2013).
In Vitro Metabolite Analysis : Gambaro et al. (2014) investigated the in vitro incubation with human liver microsomes of JWH-018 and JWH-073 to identify principal metabolites, including the 4-hydroxyindole derivatives. Their findings aid in understanding the metabolic pathways and detecting synthetic cannabinoid abusers (Gambaro et al., 2014).
Development of Analytical Methods : Paul and Bosy (2015) developed a sensitive method for the simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine. This is vital for forensic analysis and understanding the pharmacokinetics of these substances (Paul & Bosy, 2015).
Hydroxyl-Position Determination : The study by Kusano et al. (2016) focused on the mass spectrometric differentiation of hydroxyindole metabolite isomers of JWH-018, which is critical for precise forensic and toxicological investigations (Kusano et al., 2016).
Metabolite Binding and Agonist Activity : Rajasekaran et al. (2013) explored how monohydroxylated metabolites of JWH-018 and JWH-073, including the 4-hydroxyindole derivatives, retain high affinity and activity at cannabinoid type-2 receptors, contributing to their psychoactive and potentially toxic effects (Rajasekaran et al., 2013).
Eigenschaften
Produktname |
JWH 073 4-hydroxyindole metabolite-d7 |
|---|---|
Molekularformel |
C23H14D7NO2 |
Molekulargewicht |
350.5 |
IUPAC-Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
DKIVMJXJKHHIRO-NCKGIQLSSA-N |
SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyme |
(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





